1-(2,6-Difluoro-3-methylphenyl)ethanol
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Overview
Description
1-(2,6-Difluoro-3-methylphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with an ethanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,6-difluoro-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: 1-(2,6-Difluoro-3-methylphenyl)ethanone
Reduction: Various alcohol derivatives
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1-(2,6-Difluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(2,6-difluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4,6,12H,1-2H3 |
InChI Key |
RNMUSVVRJORALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)O)F |
Origin of Product |
United States |
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